4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one
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Overview
Description
4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a bromomethyl group and two fluorine atoms attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one typically involves the bromination of a suitable precursor. One common method is the radical bromination of 3,3-difluoropyrrolidin-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to handle the bromination reaction, ensuring consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding methyl derivative.
Oxidation: Oxidative conditions can convert the bromomethyl group to a carboxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of azido, thio, or alkoxy derivatives.
Reduction: Formation of 3,3-difluoropyrrolidin-2-one.
Oxidation: Formation of 4-(carboxymethyl)-3,3-difluoropyrrolidin-2-one.
Scientific Research Applications
4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its reactive bromomethyl group.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to modulation of their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, thereby altering their function. The fluorine atoms contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-3,3-difluoropyrrolidin-2-one
- 4-(Iodomethyl)-3,3-difluoropyrrolidin-2-one
- 3,3-Difluoropyrrolidin-2-one
Uniqueness
4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or iodo counterpartsAdditionally, the difluoro substitution enhances the compound’s stability and resistance to metabolic degradation .
Properties
IUPAC Name |
4-(bromomethyl)-3,3-difluoropyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF2NO/c6-1-3-2-9-4(10)5(3,7)8/h3H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJWGZIEBBINDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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